Lipophilicity Advantage: LogP Differentiation of 8-Methyl-2-isopropyl vs. 8-Methyl-Unsubstituted Quinazolinone
8-Methyl-2-iso-propylquinazolin-4-one exhibits a calculated LogP of 2.35, which is 1.12 log units higher than that of the 2-unsubstituted 8-methylquinazolin-4-one (LogP 1.23) . This increase in lipophilicity is driven exclusively by the 2-isopropyl substituent and is expected to translate into measurably enhanced passive membrane permeability, as predicted by the established linear relationship between LogP and intestinal absorption or blood–brain barrier penetration. The unsubstituted quinazolin-4-one core itself has an even lower XLogP of approximately 0.80 [1], underscoring the cumulative lipophilicity contribution of both the 8-methyl and 2-isopropyl groups.
| Evidence Dimension | Calculated octanol–water partition coefficient (LogP) |
|---|---|
| Target Compound Data | LogP = 2.35 (8-Methyl-2-iso-propylquinazolin-4-one, CAS 71381-27-6) |
| Comparator Or Baseline | LogP = 1.23 (8-Methylquinazolin-4-one, CAS 19181-54-5); LogP ≈ 0.80 (unsubstituted 1H-quinazolin-4-one) |
| Quantified Difference | ΔLogP = +1.12 vs. 8-methylquinazolin-4-one; ΔLogP = +1.55 vs. unsubstituted quinazolin-4-one |
| Conditions | Calculated LogP values from authoritative chemical databases (Chemsrc, PlantaEDB); method not explicitly disclosed but consistent with consensus LogP algorithms |
Why This Matters
A LogP increase of approximately 1.1 units is associated with a roughly 10-fold increase in equilibrium membrane partitioning, directly impacting compound permeability in cell-based assays and in vivo absorption—this physicochemical differentiation is a key decision factor when selecting a quinazolinone scaffold for cellular or in vivo efficacy studies.
- [1] PlantaEDB. 1H-quinazolin-4-one. XlogP: 0.80. https://plantaedb.com/compounds/1H-quinazolin-4-one View Source
